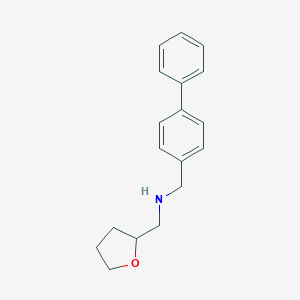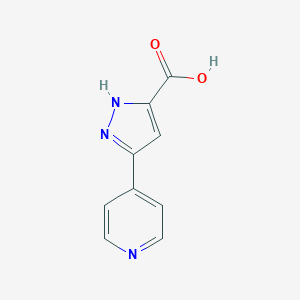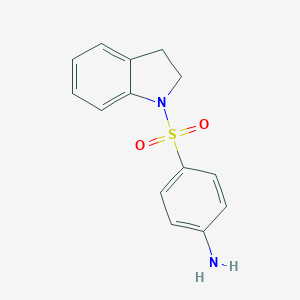
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It was first synthesized in the 1930s and has since been used in various studies due to its antibacterial activity against a wide range of microorganisms.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. This inhibition leads to the disruption of the bacterial folate synthesis pathway, which ultimately results in the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, reduce inflammation, and modulate the immune response. It has also been shown to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine is its broad-spectrum antibacterial activity, which makes it useful in a wide range of experiments. However, it has been reported to have some limitations, such as the development of bacterial resistance and potential toxicity.
Orientations Futures
There are several future directions for the use of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine in scientific research. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine is a widely used sulfonamide antibiotic in scientific research. Its broad-spectrum antibacterial activity, mechanism of action, and physiological effects make it a useful tool in various experiments. However, its limitations and potential toxicity should be taken into consideration when using it in laboratory experiments. There are several future directions for the use of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine in scientific research, and further investigation is necessary to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine involves the reaction of 4-chloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with pyridine to form N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-nitrobenzenesulfonamideyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. It has also been used in the treatment of various bacterial infections in animals.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIVKRGHVGPIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355969 |
Source


|
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
CAS RN |
63228-67-1 |
Source


|
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)



![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)